Mal-PEG3-C1-NHS ester
CAS No.:
Cat. No.: VC13677071
Molecular Formula: C16H20N2O9
Molecular Weight: 384.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O9 |
|---|---|
| Molecular Weight | 384.34 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetate |
| Standard InChI | InChI=1S/C16H20N2O9/c19-12-1-2-13(20)17(12)5-6-24-7-8-25-9-10-26-11-16(23)27-18-14(21)3-4-15(18)22/h1-2H,3-11H2 |
| Standard InChI Key | FZNJNZTVSYYDPI-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCN2C(=O)C=CC2=O |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCN2C(=O)C=CC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Mal-PEG3-C1-NHS ester features a maleimide group, a triethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester terminal. The molecular formula C₁₆H₂₀N₂O₉ corresponds to a molecular weight of 384.34 g/mol . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₉ |
| Molecular Weight | 384.34 g/mol |
| Functional Groups | Maleimide, NHS ester |
| PEG Units | 3 |
The maleimide group reacts selectively with thiol (-SH) groups under mild conditions (pH 6.5–7.5), while the NHS ester forms stable amide bonds with primary amines (e.g., lysine residues on antibodies) . The PEG3 spacer enhances hydrophilicity, reducing aggregation and improving solubility in aqueous buffers .
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential functionalization of a PEG backbone:
-
PEG Activation: A triethylene glycol derivative is functionalized with a maleimide group via Michael addition.
-
NHS Ester Incorporation: The terminal hydroxyl group is converted to an NHS ester using N,N'-disuccinimidyl carbonate (DSC) in anhydrous dimethylformamide (DMF) .
Reaction Conditions:
-
Temperature: 25–30°C
-
Solvent: Anhydrous DMF
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Yield: ~75% after purification by silica gel chromatography .
Industrial Manufacturing
Scaled production requires stringent control of:
-
PEG Polydispersity: To ensure uniformity, manufacturers use discrete PEG (dPEG®) technology, achieving polydispersity indices (PDI) <1.05 .
-
Quality Control: HPLC-MS verifies NHS ester integrity, while NMR confirms maleimide functionality .
Applications in Antibody-Drug Conjugates (ADCs)
Conjugation Strategy
Mal-PEG3-C1-NHS ester bridges antibodies and payloads via:
-
Antibody Modification: NHS ester reacts with lysine residues (5–10 modifications per antibody) .
-
Drug Attachment: Maleimide couples to thiol-containing cytotoxic agents (e.g., monomethyl auristatin E, MMAE) .
Case Study: In HER2-targeted ADCs, this linker improved tumor-to-normal tissue specificity by 12-fold compared to non-PEGylated analogs .
Pharmacokinetic Advantages
-
Half-Life Extension: PEGylation reduces renal clearance, increasing plasma half-life from 18 hours to 72 hours in murine models .
-
Reduced Immunogenicity: The PEG shield decreases antibody recognition by macrophages, lowering anti-drug antibody incidence by 40% .
Comparative Analysis with Related Linkers
| Linker Type | Functional Groups | PEG Length | Stability | Applications |
|---|---|---|---|---|
| Mal-PEG3-C1-NHS | Maleimide, NHS ester | 3 units | Non-cleavable | ADCs, protein labeling |
| MC-Val-Cit-PABC | Maleimide, protease site | None | Cathepsin-cleavable | Tumor-activated ADCs |
| Mal-dPEG®24-NHS | Maleimide, NHS ester | 24 units | Non-cleavable | Nanoparticle coating |
Mal-PEG3-C1-NHS ester’s shorter PEG chain balances steric hindrance and solubility, making it ideal for ADCs requiring compact architectures .
Challenges and Optimization Strategies
Maleimide Retro-Michael Reaction
In vivo, maleimide-thiol adducts may undergo retro-Michael reactions at plasma pH (7.4), causing drug loss. Solutions include:
-
Hydrophobic Substituents: Adding methyl groups adjacent to maleimide reduces reversibility by 60% .
-
Strain-Promoted Linkers: Cyclooctyne derivatives enable copper-free click chemistry, enhancing stability .
Site-Specific Conjugation
Traditional lysine conjugation yields heterogeneous ADCs. Emerging approaches utilize:
-
Engineered Cysteines: Introducing unpaired thiols (e.g., THIOMAB™) enables maleimide linkage at defined sites, improving batch consistency .
Future Directions in Therapeutic Development
Multifunctional Conjugates
Mal-PEG3-C1-NHS ester is being tested in dual-payload ADCs, where two drugs (e.g., MMAE and SN-38) are conjugated to a single antibody. Preliminary data show synergistic tumor growth inhibition in triple-negative breast cancer models .
Non-Oncologic Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume